Cas no 1896968-05-0 (3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one)

3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one is a fluorinated pyrrolidine derivative with a ketone and primary amine functional group, making it a versatile intermediate in organic synthesis. The presence of the 3,3-difluoropyrrolidine moiety enhances its metabolic stability and lipophilicity, which is advantageous in medicinal chemistry applications. The compound’s bifunctional reactivity allows for selective modifications, facilitating its use in the development of pharmaceuticals, particularly for targeting enzyme inhibition or receptor modulation. Its structural features contribute to improved bioavailability and binding affinity in drug design. The difluorinated pyrrolidine ring also imparts conformational rigidity, potentially enhancing selectivity in biological interactions. This compound is valuable for researchers exploring novel bioactive molecules.
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one structure
1896968-05-0 structure
Product name:3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
CAS No:1896968-05-0
MF:C7H12F2N2O
MW:178.179788589478
CID:4775127

3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
    • 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
    • Inchi: 1S/C7H12F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-5,10H2
    • InChI Key: LGKOJGWQBFRZNA-UHFFFAOYSA-N
    • SMILES: FC1(CN(C(CCN)=O)CC1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 184
  • XLogP3: -0.5
  • Topological Polar Surface Area: 46.3

3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4280-2.5g
3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
1896968-05-0 95%+
2.5g
$1526.0 2023-09-07
Life Chemicals
F1907-4280-0.5g
3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
1896968-05-0 95%+
0.5g
$724.0 2023-09-07
TRC
A225091-500mg
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
1896968-05-0
500mg
$ 705.00 2022-06-08
Life Chemicals
F1907-4280-5g
3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
1896968-05-0 95%+
5g
$2289.0 2023-09-07
Life Chemicals
F1907-4280-0.25g
3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
1896968-05-0 95%+
0.25g
$687.0 2023-09-07
Life Chemicals
F1907-4280-10g
3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
1896968-05-0 95%+
10g
$3205.0 2023-09-07
Life Chemicals
F1907-4280-1g
3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
1896968-05-0 95%+
1g
$763.0 2023-09-07
TRC
A225091-100mg
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
1896968-05-0
100mg
$ 185.00 2022-06-08
TRC
A225091-1g
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one
1896968-05-0
1g
$ 1090.00 2022-06-08

Additional information on 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

Professional Introduction to Compound with CAS No. 1896968-05-0 and Product Name: 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one (CAS No. 1896968-05-0) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural framework, which includes a pyrrolidinyl moiety and a difluorinated substituent. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The 3-amino group and the propan-1-one backbone further enhance the compound's utility in drug discovery and development. These features allow for facile modifications and derivatization, enabling researchers to explore a wide range of pharmacological targets. In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The 3,3-difluoropyrrolidin-1-yl moiety in this compound exemplifies such fluorinated derivatives, which are increasingly being incorporated into novel therapeutic agents.

Current research in the field of medicinal chemistry highlights the importance of pyrrolidinyl scaffolds in drug design. These heterocyclic structures are known for their ability to mimic natural amino acid residues, thereby facilitating interactions with biological targets such as enzymes and receptors. The introduction of fluorine atoms into the pyrrolidinyl ring further modulates these interactions, leading to compounds with improved efficacy and selectivity. For instance, studies have demonstrated that fluorinated pyrrolidines can enhance the binding affinity of small-molecule inhibitors by increasing hydrophobic interactions and reducing conformational flexibility.

The propan-1-one moiety in 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one serves as a versatile handle for further chemical transformations. This group can be readily functionalized through nucleophilic addition, condensation reactions, or oxidation processes, allowing for the synthesis of diverse derivatives. Such modifications are crucial for optimizing pharmacological properties, including solubility, bioavailability, and target specificity. In drug development pipelines, compounds like this one often serve as key intermediates that bridge the gap between initial discovery and final therapeutic agents.

Recent advancements in computational chemistry have further accelerated the exploration of novel compounds like 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one. Molecular modeling techniques enable researchers to predict the binding modes of these molecules to biological targets with high accuracy. This approach has been particularly valuable in identifying lead compounds for diseases where traditional screening methods may be inefficient. By leveraging computational tools, scientists can rapidly design and synthesize derivatives with enhanced pharmacological profiles.

The synthesis of 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include the formation of the pyrrolidinyl ring through cyclization reactions followed by functionalization with fluorine atoms. The introduction of the amino group and the propanone moiety further requires careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing both time-to-market and production costs.

In conclusion, 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for drug discovery and development. The combination of a pyrrolidinyl scaffold with fluorinated substituents offers numerous opportunities for designing novel therapeutic agents with improved efficacy and selectivity. As research in this area continues to evolve, compounds like this one are poised to play a crucial role in addressing unmet medical needs across various therapeutic domains.

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